molecular formula C16H16ClNO4 B11704629 N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxyacetamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxyacetamide

Cat. No.: B11704629
M. Wt: 321.75 g/mol
InChI Key: SDLHILPWFCXZNZ-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxyacetamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chloro-substituted phenyl ring with methoxy groups at the 2 and 5 positions, linked to a phenoxyacetamide moiety. Its distinct structure makes it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxyacetamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding dechlorinated compound.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-pyridinylsulfanyl)acetamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylacetamide
  • 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine

Comparison: N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxyacetamide stands out due to its unique phenoxyacetamide moiety, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .

Properties

Molecular Formula

C16H16ClNO4

Molecular Weight

321.75 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxyacetamide

InChI

InChI=1S/C16H16ClNO4/c1-20-14-9-13(15(21-2)8-12(14)17)18-16(19)10-22-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

SDLHILPWFCXZNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)COC2=CC=CC=C2)OC)Cl

Origin of Product

United States

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